![molecular formula C27H20N4O5 B4905658 (5E)-1-benzyl-5-[[1-[(2-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4905658.png)
(5E)-1-benzyl-5-[[1-[(2-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-1-benzyl-5-[[1-[(2-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of diazinane derivatives This compound is characterized by its unique structure, which includes a benzyl group, an indole moiety, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-benzyl-5-[[1-[(2-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where the indole derivative is treated with a nitrating agent such as nitric acid.
Formation of the Diazinane Ring: The diazinane ring is formed through a cyclization reaction involving a suitable precursor, such as a diamine and a diketone, under controlled conditions.
Final Coupling Reaction: The final step involves the coupling of the benzyl group with the previously synthesized intermediate, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-benzyl-5-[[1-[(2-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indole and diazinane derivatives.
Scientific Research Applications
(5E)-1-benzyl-5-[[1-[(2-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties. It is used in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases. Its unique structure allows for the design of novel pharmaceuticals with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of (5E)-1-benzyl-5-[[1-[(2-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E, used as a superoxide anion scavenger.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(5E)-1-benzyl-5-[[1-[(2-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(5E)-1-benzyl-5-[[1-[(2-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O5/c32-25-22(26(33)30(27(34)28-25)15-18-8-2-1-3-9-18)14-20-17-29(24-13-7-5-11-21(20)24)16-19-10-4-6-12-23(19)31(35)36/h1-14,17H,15-16H2,(H,28,32,34)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWXKPSSFBYPQA-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5[N+](=O)[O-])C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5[N+](=O)[O-])/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
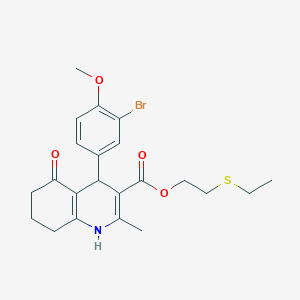
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B4905598.png)
![N~1~-(sec-butyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4905603.png)
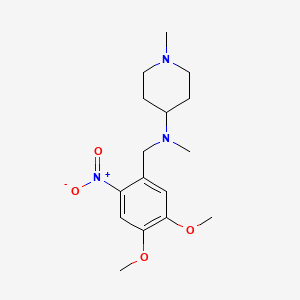
![N-(tert-butyl)-5-chloro-2-{[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B4905618.png)
![8-methoxy-3-(4-nitrophenyl)-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B4905626.png)
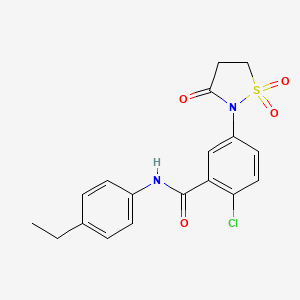
![3-(4-methoxyphenyl)-N-{2-[(3-methylbenzyl)thio]ethyl}acrylamide](/img/structure/B4905638.png)
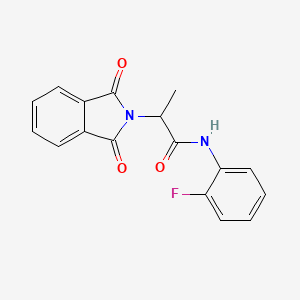
![2-(4-chlorophenoxy)-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B4905650.png)
![N-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4905655.png)
![5-{[2-(methylthio)phenoxy]methyl}-N-[(1R*,2S*)-2-phenylcyclopropyl]-3-isoxazolecarboxamide](/img/structure/B4905656.png)
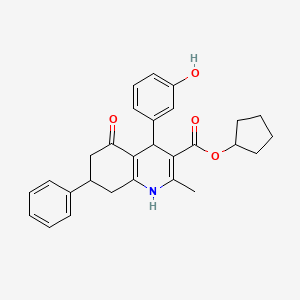
![2-(4-Chlorophenoxy)-1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid](/img/structure/B4905666.png)
